![molecular formula C18H13NO2 B14434822 Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- CAS No. 75510-87-1](/img/structure/B14434822.png)
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the oxazole family This compound features a fused naphthalene ring system with an oxazole ring and a 4-methoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphthoxazole skeletons .
Industrial Production Methods
While specific industrial production methods for naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols.
Applications De Recherche Scientifique
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its use in organic electronics and photonics due to its unique electronic properties.
Biological Studies: It serves as a probe in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-naphtho[1,2-d][1,3]oxazole
- 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d][1,3]oxazole
- 2-(4-N,N-diphenylaminophenyl)naphtho[1,2-d][1,3]oxazole
Uniqueness
Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
75510-87-1 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C18H13NO2/c1-20-14-9-6-13(7-10-14)18-19-17-15-5-3-2-4-12(15)8-11-16(17)21-18/h2-11H,1H3 |
Clé InChI |
DRMPFZWJXUXODJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


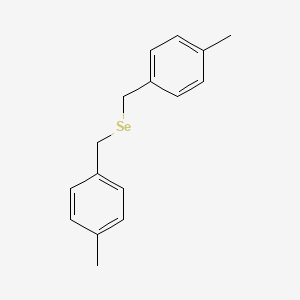
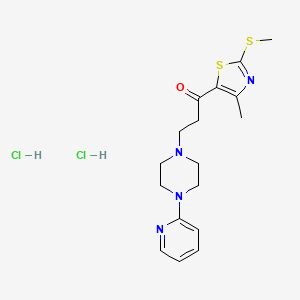

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
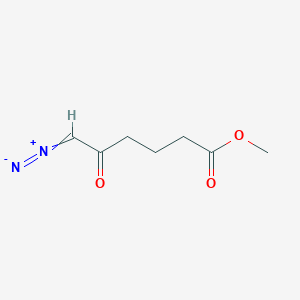
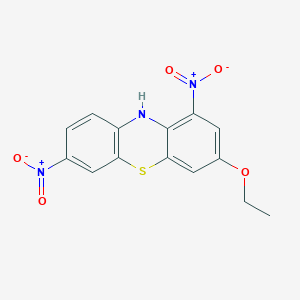
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)


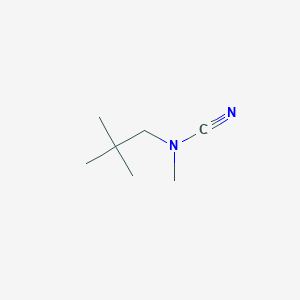
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)


![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
